N-[3-(aminomethyl)phenyl]-4-methylpiperazine-1-carboxamide
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Overview
Description
N-[3-(aminomethyl)phenyl]-4-methylpiperazine-1-carboxamide is a chemical compound with the molecular formula C13H20N4O. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an aminomethyl group attached to a phenyl ring, a piperazine ring, and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(aminomethyl)phenyl]-4-methylpiperazine-1-carboxamide typically involves multiple steps. One common method includes the reaction of 3-(aminomethyl)aniline with 4-methylpiperazine in the presence of a suitable coupling agent. The reaction conditions often require a solvent such as dichloromethane or ethanol, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial methods also focus on optimizing the reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[3-(aminomethyl)phenyl]-4-methylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group or the piperazine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-[3-(aminomethyl)phenyl]-4-methylpiperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[3-(aminomethyl)phenyl]-4-methylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
N-[3-(aminomethyl)phenyl]-4-methylpiperazine-1-carboxamide can be compared with other similar compounds, such as:
N-[3-(aminomethyl)benzyl]acetamidine: This compound also contains an aminomethyl group attached to a phenyl ring but differs in the presence of an acetamidine group instead of a piperazine ring.
N-[3-(aminomethyl)-4-fluorophenyl]-5-(4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-amine: This compound includes a fluorinated phenyl ring and an isoxazole ring, making it structurally distinct from this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H20N4O |
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Molecular Weight |
248.32 g/mol |
IUPAC Name |
N-[3-(aminomethyl)phenyl]-4-methylpiperazine-1-carboxamide |
InChI |
InChI=1S/C13H20N4O/c1-16-5-7-17(8-6-16)13(18)15-12-4-2-3-11(9-12)10-14/h2-4,9H,5-8,10,14H2,1H3,(H,15,18) |
InChI Key |
JNFRFQOEHTZSKT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)NC2=CC=CC(=C2)CN |
Origin of Product |
United States |
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